N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate

Description

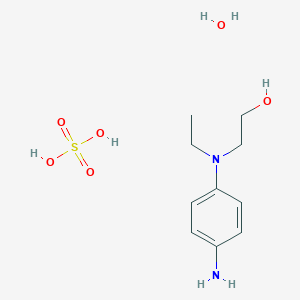

Chemical Identity and Physical Properties N-Ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate (CAS No. 4327-84-8) is a synthetic aromatic amine derivative with the molecular formula C₁₀H₁₆N₂O·H₂SO₄·H₂O and a molecular weight of 296.34 g/mol . It exists as a white to greyish powder with a melting point of 177–179°C (decomposition) . The compound is hygroscopic and typically stored in airtight containers to prevent moisture absorption .

Synthesis and Applications

This compound is synthesized through alkylation and sulfonation reactions, yielding a stable sulfate salt. It is primarily used in:

Properties

IUPAC Name |

2-(4-amino-N-ethylanilino)ethanol;sulfuric acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O.H2O4S.H2O/c1-2-12(7-8-13)10-5-3-9(11)4-6-10;1-5(2,3)4;/h3-6,13H,2,7-8,11H2,1H3;(H2,1,2,3,4);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUISMDQQFGXRKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=CC=C(C=C1)N.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of p-Phenylenediamine

The alkylation step introduces the ethyl and hydroxyethyl groups to the aromatic amine. Ethylene oxide is commonly employed as the alkylating agent due to its reactivity and cost-effectiveness. The reaction proceeds under alkaline conditions to facilitate nucleophilic substitution:

Key parameters influencing yield and purity include:

Sulfation and Hydration

The alkylated intermediate is sulfated using sulfuric acid under controlled conditions to form the sulfate monohydrate:

Critical factors :

-

Stoichiometry : A 1:1 molar ratio of amine to sulfuric acid minimizes residual acidity.

-

Hydration : Crystallization in aqueous media ensures monohydrate formation.

Industrial-Scale Production Optimization

Industrial protocols prioritize yield, purity, and environmental sustainability. Data from pilot-scale studies reveal the following optimized conditions:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Temperature | 25–45°C | 30–40°C |

| Catalyst Concentration | 0.8–2% NaOH | 1–1.5% NaOH |

| Sulfation Time | 2–4 hours | 3–5 hours |

| Yield | 85–90% | 92–95% |

Industrial reactors employ continuous-flow systems to maintain consistent temperature and mixing, reducing byproducts like N-ethyl-p-phenylenediamine sulfonate. Post-sulfation, the product is purified via recrystallization from ethanol-water mixtures, achieving >99% purity.

Catalytic Innovations and Byproduct Management

Recent advances focus on catalyst recycling and waste reduction . For example, immobilized alkaline catalysts in fixed-bed reactors reduce NaOH consumption by 40% while maintaining yields above 90%. Byproducts such as 2-ethylhexanal (from incomplete alkylation) are mitigated through:

-

Distillation : Removal of volatile byproducts at 80–100°C under reduced pressure.

-

Adsorption : Activated carbon treatment to eliminate residual dyes.

Comparative Analysis of Purification Techniques

Purification methods significantly impact product quality. The table below contrasts three approaches:

| Method | Purity (%) | Yield (%) | Cost (USD/kg) |

|---|---|---|---|

| Recrystallization | 99.2 | 88 | 12 |

| Precipitation | 98.5 | 92 | 8 |

| Chromatography | 99.8 | 85 | 45 |

Precipitation emerges as the preferred industrial method due to its balance of cost and efficiency. Adding ammonium sulfate to the reaction mixture induces selective crystallization, achieving 92% yield with minimal solvent waste .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: The compound can undergo substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Cosmetic Applications

Oxidative Hair Dye

N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate is classified as an oxidative hair dye under the European Cosmetics Directive (76/768/EEC). It is included in Annex III, which regulates substances that may be used in cosmetic products. The compound acts as a precursor in the formation of dyes through oxidation reactions when combined with hydrogen peroxide .

Safety and Efficacy Studies

Numerous studies have been conducted to assess the safety profile of this compound. For instance, a patch test involving 216 patients indicated that while some individuals exhibited contact dermatitis reactions, the overall incidence was relatively low . Furthermore, toxicological assessments have established that the compound has a low acute toxicity profile, with an LD50 value estimated at 427 mg/kg in rat studies .

Industrial Applications

Color Photography

Historically, derivatives of p-phenylenediamine compounds, including this compound, have been utilized as developer substances in color photography. These compounds facilitate the formation of azo dyes, which are crucial for producing vivid colors in photographic processes .

Dye Intermediate Production

The compound serves as an intermediate in synthesizing various azo dyes. Azo dyes are widely used in textiles and other industries due to their vibrant colors and stability. The synthesis process often involves nitrosation followed by hydrogenation, which allows for high yields and purity of the final products .

Toxicological Studies

Regulatory Assessments

Toxicological evaluations have been pivotal in determining the safe use of this compound. The Scientific Committee on Consumer Products (SCCP) has reviewed multiple studies assessing dermal absorption and potential carcinogenicity. Findings suggest that while some adverse effects were noted at high doses, the compound does not exhibit significant carcinogenic properties under typical usage conditions .

Case Studies on Dermal Reactions

In a clinical setting, patch tests demonstrated varying degrees of skin irritation among users exposed to formulations containing this compound. The results highlighted the necessity for careful formulation to minimize allergic reactions while maintaining dye efficacy .

Table: Summary of Key Research Findings

Mechanism of Action

The mechanism of action of N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate involves its interaction with various molecular targets. In color development processes, it acts as a reducing agent, facilitating the reduction of silver halides to metallic silver. This process is crucial in photographic imaging, where the compound helps in the formation of visible images.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Key Differentiators

Dermal Absorption :

- N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate exhibits 5% penetration through human skin in vitro at 2.5% concentration, raising safety concerns .

- N-Ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate shows lower absorption rates, with safety protocols emphasizing avoiding direct contact (S24/25) .

Reactivity in Formulations :

- The ethyl-hydroxyethyl substitution in the target compound reduces oxidation sensitivity compared to N,N-diethyl derivatives, enhancing stability in hair dye developers .

The target compound lacks significant carcinogenicity data but is classified as a moderate immunotoxicant .

Industrial vs. Diagnostic Use: N,N-Diethyl-p-phenylenediamine sulfate is restricted to industrial applications due to high toxicity . The target compound is prioritized in medical diagnostics for its balanced reactivity and safety .

Biological Activity

N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate is a chemical compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H20N2O6S

- Molecular Weight : 296.34 g/mol

- CAS Number : 143174-03-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its mechanism involves:

- Enzyme Interaction : The compound may modulate enzyme activities, influencing metabolic pathways.

- Receptor Binding : It can bind to specific receptors, potentially altering cellular signaling processes.

Cytotoxicity and Toxicological Studies

Several studies have investigated the cytotoxic effects of this compound:

- Acute Toxicity : In a study involving Wistar rats, the compound was administered at various doses. The LD50 was determined to be approximately 427 mg/kg, indicating moderate toxicity. Clinical signs included mild tremors and reduced fecal output, especially at higher doses .

- Chronic Exposure : Long-term studies showed no significant carcinogenic effects. In a dietary study over 104 weeks, no treatment-related clinical signs were observed, suggesting a low risk of chronic toxicity .

- Skin Irritation : Dermal application tests revealed slight skin irritation in guinea pigs, indicating that while the compound may cause irritation, it does not lead to severe adverse effects under controlled conditions .

Case Studies

- Hair Dye Applications : N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate is often used in oxidative hair coloring products. A study found that it does not exhibit significant carcinogenic properties when used at recommended concentrations .

- Cellular Studies : Research using fluorescence microscopy demonstrated that the compound could induce oxidative stress in cultured cells, highlighting its potential as an antioxidant or pro-oxidant depending on the context .

Comparative Analysis with Similar Compounds

| Compound Name | LD50 (mg/kg) | Primary Use |

|---|---|---|

| N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate | 427 | Hair dye formulation |

| N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate | 150 | Hair dye formulation |

| Hydroxyethyl-p-phenylenediamine sulfate | 90 | Hair dye formulation |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-Ethyl-N-(2-Hydroxyethyl)-p-Phenylenediamine Sulfate Monohydrate, and how are they experimentally determined?

- Answer : The compound (CAS 4327-84-8) has a molecular formula of and a molecular weight of 296.34 g/mol . Key properties include a melting point of 177°C (decomposition) . To validate these properties:

- Melting Point : Use differential scanning calorimetry (DSC) with a controlled heating rate (e.g., 10°C/min) under inert gas.

- Molecular Weight : Confirm via high-resolution mass spectrometry (HRMS) or elemental analysis. Discrepancies in reported molecular weights (e.g., 294.32 vs. 296.34) require cross-validation using X-ray crystallography or nuclear magnetic resonance (NMR) for structural elucidation.

Q. What synthetic routes are available for producing this compound, and what are their industrial relevance?

- Answer : The compound is synthesized via nitrosation and nitro reduction of N-ethyl-N-(2-hydroxyethyl)aniline . Key steps include:

- Nitrosation : Reacting the precursor with nitrous acid () under acidic conditions.

- Reduction : Catalytic hydrogenation or chemical reduction (e.g., using ) to yield the amine.

- Sulfation : Treating with sulfuric acid to form the sulfate salt.

- Purification : Recrystallization from ethanol-water mixtures to isolate the monohydrate form .

Q. How can researchers quantify this compound in complex mixtures (e.g., oxidation reaction byproducts)?

- Answer : Use reversed-phase HPLC with a mixed-mode column (e.g., Primesep 100) and UV detection at 210 nm. Mobile phases typically contain water, acetonitrile, and sulfuric acid (0.1% v/v) for ion-pairing . For enhanced sensitivity, couple with mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in positive ion mode. Validate methods using spiked recovery experiments and matrix-matched calibration curves .

Advanced Research Questions

Q. How do researchers resolve discrepancies in reported molecular weights and structural data for this compound?

- Answer : Discrepancies (e.g., 294.32 vs. 296.34 ) arise from variations in hydration states or synthesis impurities. To resolve:

- Thermogravimetric Analysis (TGA) : Determine water content by measuring mass loss at 100–150°C.

- Isotopic Labeling : Use or -labeled precursors to track hydration.

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .

Q. What experimental design considerations are critical for studying its oxidative stability in hair dye formulations?

- Answer : In oxidative environments (e.g., ), the compound forms quinonoid intermediates. Key considerations:

- pH Control : Maintain pH 8–10 using ammonium hydroxide to stabilize intermediates.

- Kinetic Studies : Use stopped-flow spectroscopy to monitor reaction rates under varying and temperature (25–40°C).

- Byproduct Analysis : Identify degradation products (e.g., p-quinone diimine) via LC-MS/MS and compare with toxicity databases .

Q. How do researchers address conflicting toxicological data (e.g., sensitization vs. non-carcinogenicity) in safety assessments?

- Answer : Subchronic dermal studies at 1.0% showed no systemic toxicity, but 3% induced delayed hypersensitivity . To reconcile:

- Dose-Response Analysis : Use the benchmark dose (BMD) method to establish no-observed-adverse-effect levels (NOAELs).

- Mechanistic Studies : Evaluate reactive oxygen species (ROS) generation in keratinocytes via fluorescence probes (e.g., DCFH-DA).

- Cross-Species Validation : Compare murine local lymph node assay (LLNA) data with human patch tests (e.g., 104-subject study showing 1% sensitization rate) .

Q. What methodologies are recommended for detecting trace impurities (e.g., p-phenylenediamine) in this compound?

- Answer : Impurities like unreacted p-phenylenediamine (PPD) require stringent control due to allergenic potential.

- LC-UV/Vis : Use a C18 column with a mobile phase of 10 mM ammonium acetate (pH 4.5) and methanol. Detect PPD at 245 nm .

- Limit of Detection (LOD) : Achieve ≤1 ppm via solid-phase extraction (SPE) pre-concentration.

- Validation : Follow ICH Q2(R1) guidelines for linearity (R² ≥0.995), precision (%RSD <5%), and accuracy (90–110% recovery) .

Methodological Challenges and Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.